An In-depth Technical Guide to 4-Methoxycyclohexanone
An In-depth Technical Guide to 4-Methoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxycyclohexanone (CAS No. 13482-23-0), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its chemical and physical properties, outlines various synthetic methodologies with experimental protocols, and discusses its significant applications, particularly in the development of therapeutic agents. All quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using process flow diagrams.
Introduction
4-Methoxycyclohexanone, also known as p-methoxycyclohexanone, is a substituted cyclohexanone (B45756) notable for its utility as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring a methoxy (B1213986) group at the 4-position of a cyclohexanone ring, makes it a valuable precursor for the synthesis of complex molecules.[2] It is particularly recognized for its role as a key intermediate in the production of antitumor agents and the insecticide, spirotetramat.[3][4] This guide aims to be a thorough resource for professionals engaged in research and development requiring this compound.
Chemical and Physical Properties
4-Methoxycyclohexanone is a clear, pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 13482-23-0 | [1][5] |
| Molecular Formula | C₇H₁₂O₂ | [6] |
| Molecular Weight | 128.17 g/mol | [6] |
| Appearance | Clear, pale yellow liquid | [1] |
| Boiling Point | 189 °C at 760 mmHg | [1] |
| Density | 0.98 g/cm³ | [1] |
| Flash Point | 69 °C | [1] |
| Refractive Index | 1.4560 | [1] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-methoxycyclohexanone | [5] |
| Synonyms | p-Methoxycyclohexanone | [6] |
| InChI | InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | [5] |
| InChIKey | XADCKKKOYZJNAR-UHFFFAOYSA-N | [1][5] |
| SMILES | COC1CCC(=O)CC1 | [6] |
Synthesis of 4-Methoxycyclohexanone
Several synthetic routes to 4-Methoxycyclohexanone have been established, primarily involving the hydrogenation of 4-methoxyphenol (B1676288) or the oxidation of 4-methoxycyclohexanol (B98163). The choice of method often depends on factors such as desired yield, cost-effectiveness, and environmental considerations.
Catalytic Hydrogenation of 4-Methoxyphenol
A prevalent and high-yield method involves the direct catalytic hydrogenation of 4-methoxyphenol (also known as p-hydroxyanisole).[1][4] This process is favored for its efficiency and cleaner production profile.[1]
Caption: Workflow for Catalytic Hydrogenation of 4-Methoxyphenol.
Experimental Protocol: Catalytic Hydrogenation [4]
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To an autoclave, add 7 g of a palladium-carbon catalyst and 1 g of borax.
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Add 150 g of methylcyclohexane and 100 g of p-hydroxyanisole to the autoclave.
-
Slowly heat the reaction mixture to 100 °C.
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Introduce hydrogen into the system until the pressure reaches 1.0 MPa and commence stirring.
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Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is consumed.
-
Monitor the reaction progress by tracking hydrogen consumption. The reaction is considered complete when hydrogen consumption ceases and the amount of starting material is less than 1%.
-
Cool the reaction mixture to 30 °C and filter to remove the catalyst.
-
The filtrate is then subjected to evaporation to remove the solvent, followed by distillation under reduced pressure to yield the final product, 4-methoxycyclohexanone (reported yield: 90%).[4]
Oxidation of 4-Methoxycyclohexanol
Another common synthetic strategy is the oxidation of 4-methoxycyclohexanol. This can be achieved using various oxidizing agents, offering flexibility in reagent choice and reaction conditions.
A continuous catalytic oxidation process using hydrogen peroxide is noted for being environmentally friendly and cost-effective.[7]
Caption: Workflow for Continuous Oxidation with Hydrogen Peroxide.
Experimental Protocol: Continuous Oxidation with H₂O₂ [7]
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A vertical glass tube reactor (e.g., 2 cm internal diameter, 60 cm length) is packed with 100-150 g of a molecular sieve-supported phosphotungstic acid catalyst.
-
The tubular reactor is heated to a temperature between 70-90 °C.
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A 30-50% solution of 4-methoxycyclohexanol and a 30-50% solution of hydrogen peroxide are simultaneously added from the top of the reactor. The molar feed ratio of 4-methoxycyclohexanol to hydrogen peroxide is maintained between 1:1.05 and 1:1.5.
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The resulting reaction liquid flows out from the bottom of the reactor and is cooled by a condenser.
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After collection, the reaction solution undergoes solvent extraction (e.g., with toluene (B28343) or ethyl acetate) and desolvation to obtain the target compound.[7]
Applications in Drug Development
4-Methoxycyclohexanone's utility is most prominent in the synthesis of bioactive molecules. Its structure serves as a scaffold for building more complex pharmaceutical agents.
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Antitumor Agents : It is a cited precursor in the synthesis of various compounds investigated for their antitumor properties.[2][4] For instance, it is used in the preparation of pinguisane-type sesquiterpenoids, which have shown potential in cancer research.[2]
-
Pesticide Synthesis : The compound is a crucial intermediate for the insecticide spirotetramat. The synthesis involves a multi-step sequence, often starting with a Bucherer–Bergs reaction on 4-methoxycyclohexanone to create a key spirocyclic intermediate.[3]
-
Cyclooxygenase (COX) Inhibitors : While 4-methoxycyclohexanone itself is not biologically active in this context, derivatives such as 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone have been synthesized and show promising potential to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory drug design.[8]
Caption: Applications of 4-Methoxycyclohexanone in Synthesis.
Safety and Handling
Proper handling of 4-Methoxycyclohexanone is essential in a laboratory or industrial setting. It is classified as a mild irritant and requires appropriate personal protective equipment (PPE).
Table 3: Safety and Hazard Information
| Hazard Information | Details |
| GHS Pictogram | Exclamation mark (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) |
| Precautionary Statements | P261 (Avoid breathing mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
| Storage | Store at room temperature or 2-8 °C in a sealed, dry environment.[1][6] |
Note: This is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.
Conclusion
4-Methoxycyclohexanone (CAS: 13482-23-0) is a chemical intermediate of significant value, bridging basic chemical feedstocks to high-value, complex molecules such as pharmaceuticals and advanced agrochemicals.[2] Its well-established synthetic routes, particularly the catalytic hydrogenation of 4-methoxyphenol and oxidation of 4-methoxycyclohexanol, offer efficient pathways for its production. For researchers and professionals in drug development, 4-methoxycyclohexanone represents a key building block, enabling the exploration and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and manufacturing.
References
- 1. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. A High-Yield and Cost-Effective Synthesis of Spirotetramat | Semantic Scholar [semanticscholar.org]
- 4. 4-Methoxycyclohexanon | 13482-23-0 [chemicalbook.com]
- 5. 4-Methoxycyclohexanone | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
